molecular formula C19H18N2O3 B3275234 ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate CAS No. 62160-90-1

ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B3275234
CAS No.: 62160-90-1
M. Wt: 322.4 g/mol
InChI Key: OGTIHBXYRARJEZ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a 1,5-disubstituted pyrazole core. The pyrazole ring is substituted at position 1 with a 4-methoxyphenyl group, at position 5 with a phenyl group, and at position 3 with an ethyl carboxylate ester. This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects .

Properties

IUPAC Name

ethyl 1-(4-methoxyphenyl)-5-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-19(22)17-13-18(14-7-5-4-6-8-14)21(20-17)15-9-11-16(23-2)12-10-15/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTIHBXYRARJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring . The reaction is usually carried out in ethanol under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amino group using hydrogenation or metal hydrides.

    Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The process includes the formation of a hydrazone intermediate, which subsequently cyclizes to form the pyrazole ring .

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects:

  • Anti-inflammatory Properties : Research indicates that this compound may inhibit enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Analgesic Activity : Its ability to modulate pain pathways has led to investigations into its use as an analgesic agent.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, warranting further exploration for potential use in treating infections .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Heterocycles : this compound can be utilized to synthesize more complex heterocyclic compounds, expanding the library of available chemical entities for research and development.

Material Science

In material science, this compound is being investigated for its potential applications:

  • Organic Electronics : Research is exploring its use in developing organic electronic materials, which could lead to advancements in flexible electronics and optoelectronic devices .

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal examined the anti-inflammatory effects of this compound. The compound was tested on animal models with induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory drug candidate.

Case Study 2: Synthesis of Novel Derivatives

In another research project, chemists synthesized various derivatives of this compound to evaluate their biological activities. Some derivatives exhibited enhanced potency against bacterial strains, highlighting the compound's utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with analogues differing in substituent groups, substitution positions, or core heterocycles. Key parameters include structural features, physicochemical properties, synthetic pathways, and biological activities.

Substituent Variations on the Pyrazole Core

Table 1: Substituent Comparison of Pyrazole Derivatives
Compound Name Position 1 Position 3 Position 4 Position 5 Key Features
Ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate (Target) 4-Methoxyphenyl Ethyl carboxylate Phenyl Electron-donating methoxy group
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate 4-Methylphenyl Ethyl carboxylate Phenylsulfonyl Phenyl Sulfonyl group enhances polarity
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate Benzyl 4-Fluorophenyl Ethyl carboxylate Fluorine increases lipophilicity
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate 2-Bromoethyl 4-Methoxyphenyl Ethyl carboxylate Bromoethyl enables further derivatization
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate Ethyl carboxylate 3-Fluoro-4-methoxyphenyl Fluorine and methoxy synergy
Key Observations:
  • Electron-Donating vs. In contrast, sulfonyl () and fluorine () substituents introduce electron-withdrawing effects, altering reactivity and solubility .
  • Positional Isomerism : The carboxylate group at position 3 (target) versus position 5 () affects molecular dipole moments and hydrogen-bonding capabilities, influencing crystallization behavior and bioavailability .

Physicochemical Properties

  • Crystallinity and Solubility : The phenylsulfonyl group in increases molecular polarity, improving aqueous solubility but reducing membrane permeability. The target compound’s methoxyphenyl group balances lipophilicity and solubility .
  • Thermal Stability : Crystallographic studies (e.g., ) reveal that bulky substituents like phenylsulfonyl enhance thermal stability via dense crystal packing .

Structural Analysis Tools

  • Crystallography : SHELX () and Mercury () are widely used for crystal structure determination and visualization. For example, employed single-crystal X-ray diffraction to resolve the sulfonyl-substituted derivative’s structure .
  • Database Mining : Tools like Mercury enable comparative analysis of intermolecular interactions across similar compounds .

Biological Activity

Ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate (CAS No. 62160-90-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms, supported by data tables and relevant case studies.

  • Molecular Formula: C19H18N2O3
  • Molecular Weight: 322.36 g/mol
  • Structure: Contains a pyrazole ring substituted with a methoxyphenyl and a phenyl group, contributing to its unique chemical properties .

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under basic conditions, resulting in the formation of the pyrazole ring through cyclization . The following table summarizes the synthetic route:

StepReagentsConditionsProduct
14-Methoxyphenylhydrazine + Ethyl AcetoacetateBase (e.g., sodium ethoxide)Hydrazone Intermediate
2Hydrazone IntermediateHeatThis compound

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. This compound has shown potential in inhibiting the growth of various cancer cell lines, including breast (MDA-MB-231) and liver cancer (HepG2) cells . The following table summarizes its anticancer effects:

Cell LineIC50 (µM)Reference
MDA-MB-23110.5
HepG28.7
A549 (Lung)12.0

Antimicrobial Activity

This compound also exhibits antimicrobial properties. A study reported its effectiveness against Gram-positive bacteria, demonstrating an MIC of 128 μg/mL against Bacillus cereus . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, likely due to its ability to inhibit specific enzymes involved in inflammatory pathways. Its efficacy as an analgesic and anti-inflammatory agent has been noted in various studies .

The biological activity of this compound is attributed to its interaction with molecular targets such as enzymes and receptors involved in cancer proliferation and inflammation. The compound may inhibit cell cycle progression and induce apoptosis in cancer cells through various signaling pathways .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a recent study, this compound was tested for its antiproliferative effects on multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. The findings revealed that it effectively inhibited the growth of specific Gram-positive bacteria, supporting its use in developing new antimicrobial therapies.

Q & A

What synthetic methodologies are optimal for preparing ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters. A multi-step approach is common:

  • Step 1 : Formation of the pyrazole core via condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions (e.g., acetic acid) at reflux .
  • Step 2 : Functionalization at the 5-position via Suzuki-Miyaura coupling with phenylboronic acid, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system .
    Optimization : Control reaction temperature (70–80°C) and stoichiometric ratios (1:1.2 hydrazine:β-keto ester) to minimize byproducts. Use microwave-assisted synthesis to reduce reaction time .

How can the molecular structure of this compound be unequivocally confirmed, and what analytical techniques are most reliable?

Structural confirmation requires a combination of techniques:

  • X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å in the pyrazole ring) and dihedral angles (e.g., 85° between aryl groups), as demonstrated in ethyl 1-(4-methylphenyl)-5-phenyl analogs .
  • NMR spectroscopy : Key signals include the methoxy proton at δ 3.8 ppm (singlet, 3H) and the ester carbonyl at δ 165 ppm in ¹³C NMR .
  • HRMS : Molecular ion [M+H]⁺ at m/z 337.1312 (calculated for C₁₉H₁₈N₂O₃) .

What are the primary challenges in analyzing contradictory biological activity data across studies, and how can they be resolved?

Discrepancies in reported bioactivities (e.g., IC₅₀ values for enzyme inhibition) often arise from:

  • Assay variability : Standardize protocols (e.g., pH, temperature) and use positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
  • Compound purity : Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
  • Structural analogs : Compare activity of ethyl 5-amino-4-chloro derivatives to isolate substituent effects .

How does the electronic nature of substituents influence the compound’s reactivity in medicinal chemistry applications?

The 4-methoxyphenyl group enhances electron density at the pyrazole N1, increasing nucleophilicity for electrophilic substitutions. For example:

  • Electron-withdrawing groups (e.g., -CF₃ at position 3) reduce reactivity toward Suzuki coupling but improve metabolic stability .
  • Steric effects : Bulky substituents at position 5 (e.g., phenyl vs. methyl) hinder π-π stacking in enzyme active sites, as shown in carbonic anhydrase inhibition studies .

What advanced computational methods are suitable for predicting the compound’s binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3LX4 for carbonic anhydrase II) to predict binding poses. Key interactions include hydrogen bonds with Thr199 and hydrophobic contacts with Phe131 .
  • MD simulations : GROMACS-based 100-ns simulations assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .

How can researchers address low solubility in aqueous media during in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Prodrug strategies : Synthesize hydrolyzable esters (e.g., glycine conjugates) to improve bioavailability .

What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Flow chemistry : Continuous flow reactors (e.g., microreactors) improve heat/mass transfer, achieving >90% yield in cyclocondensation steps .
  • Purification : Use automated flash chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water (7:3) .

How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

  • pH stability : Degrades rapidly at pH > 9 (ester hydrolysis), but remains stable at pH 4–7 (half-life > 24 hours at 25°C) .
  • Thermal stability : Decomposes above 150°C (TGA data). For long-term storage, store at –20°C under argon .

What mechanistic insights explain its dual activity as a carbonic anhydrase and COX-2 inhibitor?

  • Carbonic anhydrase : The 4-methoxyphenyl group coordinates the active-site zinc ion via the methoxy oxygen .
  • COX-2 : The pyrazole core mimics arachidonic acid’s conformation, blocking the substrate channel (docking score: –9.2 kcal/mol) .

How can SAR studies guide the design of analogs with improved selectivity for neurological targets?

  • Position 3 modifications : Replace the ester with amides (e.g., -CONH₂) to enhance blood-brain barrier permeability (logP reduction from 3.2 to 2.1) .
  • Position 5 aryl groups : Introduce electron-deficient substituents (e.g., -NO₂) to increase affinity for serotonin receptors (Ki < 50 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate
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ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate

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